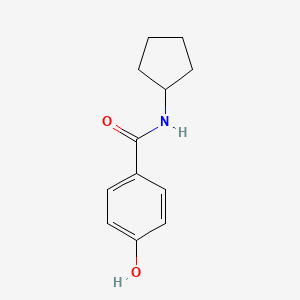

N-cyclopentyl-4-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-5-9(6-8-11)12(15)13-10-3-1-2-4-10/h5-8,10,14H,1-4H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWFBIGOEVEUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Chemical Derivatization

Design and Development of Novel Synthetic Pathways for N-cyclopentyl-4-hydroxybenzamide

The creation of this compound can be achieved through several synthetic strategies, ranging from traditional multi-step approaches to more modern, efficient catalytic and green chemistry methods.

The conventional synthesis of this compound typically involves a multi-step process. A common and straightforward method is the acylation of cyclopentylamine (B150401) with a derivative of 4-hydroxybenzoic acid. The reaction generally begins with the activation of the carboxylic acid group of 4-hydroxybenzoic acid to make it more susceptible to nucleophilic attack. This is often achieved by converting the carboxylic acid into a more reactive acyl chloride or by using a coupling agent.

A general procedure for the synthesis of N-substituted benzamides involves dissolving the carboxylic acid and the amine in a suitable organic solvent, followed by the addition of a coupling agent. nanobioletters.com The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion. After the reaction, a workup procedure involving washing with acidic and basic solutions is employed to remove unreacted starting materials and byproducts, followed by purification, often through column chromatography. nanobioletters.com

Modern advancements in multi-step synthesis have seen the adoption of flow chemistry. syrris.jp This technique replaces traditional batch-wise processing with a continuous flow of reactants through a system of tubes and reactors, which can contain immobilized reagents or catalysts. syrris.jp This approach allows for enhanced control over reaction parameters, improved safety, and often higher yields and purity of the final product. syrris.jptue.nl The integration of multiple synthetic steps into a single continuous sequence can significantly reduce the time and manual effort required for synthesis and purification. syrris.jp

Catalytic methods are central to the efficient synthesis of benzamides, including this compound. The formation of the amide bond is often facilitated by coupling agents, which act as catalysts to activate the carboxylic acid. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Another effective activating agent is N,N'-carbonyldiimidazole (CDI), which reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate. tue.nl

The choice of catalyst and reaction conditions can be critical. For instance, in the synthesis of related benzamides, triethylenediamine has been used as a catalyst at elevated temperatures to achieve high yields. chemicalbook.com The general mechanism involves the activation of the carboxyl group of 4-hydroxybenzoic acid by the coupling agent, followed by a nucleophilic attack from the amino group of cyclopentylamine to form the stable amide bond.

| Coupling Agent | Abbreviation | Typical Solvent |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dichloromethane (DCM) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Dichloromethane (DCM), Dimethylformamide (DMF) |

| N,N'-Carbonyldiimidazole | CDI | Tetrahydrofuran (THF) |

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of this compound synthesis, this can involve several strategies. One key principle is the use of less hazardous chemical syntheses, for example, by replacing toxic reagents and solvents with safer alternatives. nih.gov

One-pot synthesis is a valuable green chemistry approach where multiple reaction steps are carried out in a single reactor without isolating the intermediate products. nih.govnih.gov This reduces the use of solvents for extraction and purification, minimizes waste, and saves time and energy. For instance, a one-pot synthesis could involve the in-situ activation of 4-hydroxybenzoic acid followed immediately by the addition of cyclopentylamine.

The use of greener solvents, or even the absence of a solvent, is another important aspect. nih.gov Research into eutectic solvents, which are mixtures of compounds that have a lower melting point than their individual components, is an emerging area in green chemistry for synthesis. rsc.orgresearchgate.net Furthermore, minimizing byproducts and designing reactions with high atom economy are fundamental to making the synthesis more sustainable. nih.gov

Exploration of Analogues and Derivatives of this compound

The structural framework of this compound provides a versatile scaffold for the synthesis of a wide range of analogues and derivatives through systematic modifications.

Systematic structural modifications of this compound can be explored to modulate its physicochemical properties. These modifications can be made at two primary locations: the cyclopentyl ring and the 4-hydroxybenzoyl moiety.

Changes to the N-substituent could involve replacing the cyclopentyl group with other cyclic or acyclic alkyl groups, or with aromatic rings. For example, the analogue N-cyclohexyl-4-hydroxybenzamide features a six-membered ring instead of a five-membered one. Modifications to the benzoyl part of the molecule could include altering the position of the hydroxyl group on the aromatic ring or introducing other substituents such as halogens, alkyl, or alkoxy groups. The hydroxyl group itself imparts polarity and the potential for hydrogen bonding, which influences the compound's interactions.

| Position of Modification | Type of Modification | Potential New Substituent |

| N-substituent | Alkyl Ring Size | Cyclohexyl, Cyclobutyl |

| N-substituent | Aromatic Substitution | Phenyl, Substituted Phenyl |

| Benzoyl Ring | Hydroxyl Position | 2-hydroxy, 3-hydroxy |

| Benzoyl Ring | Additional Substituents | Chloro, Methyl, Methoxy (B1213986) |

A significant class of related derivatives are the N-hydroxybenzamides, where a hydroxyl group is attached to the amide nitrogen. These compounds have garnered interest for their biological activities. vnu.edu.vn The synthesis of N-hydroxybenzamide derivatives often involves the reaction of a suitable benzoyl chloride with hydroxylamine (B1172632) or a substituted hydroxylamine. researchgate.net

Furthermore, a variety of N-substituted benzamide (B126) derivatives can be synthesized by reacting different amines with an activated benzoic acid derivative. researchgate.net For example, a series of N-substituted benzamide derivatives have been created using various cyclic amines in the final amide bond-forming step. researchgate.net The synthesis of these analogues allows for the exploration of a broad chemical space around the core this compound structure. The general synthetic route often involves the use of coupling agents like CDI or the conversion of the carboxylic acid to an acyl chloride to facilitate the reaction with the desired amine. researchgate.netresearchgate.net

Mechanistic Investigations of Key Synthetic Transformations

The formation of the amide bond in this compound is a classic example of nucleophilic acyl substitution. The direct reaction between a carboxylic acid and an amine is slow because the hydroxyl group (-OH) is a poor leaving group. youtube.com Furthermore, the acidic carboxylic acid and the basic amine tend to form a non-reactive ammonium (B1175870) carboxylate salt. youtube.com

Coupling agents like DCC work by converting the carboxylic acid's hydroxyl into a good leaving group. The mechanism proceeds as follows:

Activation: The carboxylic oxygen of 4-hydroxybenzoic acid performs a nucleophilic attack on the central carbon of DCC. A proton transfer results in the formation of a highly reactive O-acylisourea intermediate. youtube.com

Nucleophilic Attack: The nitrogen atom of cyclopentylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate. youtube.com

Collapse and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N,N'-dicyclohexylurea (DCU) as a stable, insoluble byproduct. A final proton transfer yields the desired this compound. youtube.com

Theoretical studies on amide bond formation promoted by other reagents, such as dichlorosilane (B8785471) derivatives, have explored various mechanistic pathways. nih.govacs.org These studies highlight that catalysts can promote the reaction by acting as self-catalysts through hydrogen bonding, which increases both the electrophilicity of the carbonyl group and the nucleophilicity of the amine, thereby lowering the energy barrier for the reaction. acs.org In the case of using an acyl chloride, the mechanism is more straightforward. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic amine, forming a tetrahedral intermediate which then collapses, expelling a chloride ion to give the final amide.

Purification and Isolation Strategies for this compound and its Derivatives

Following synthesis, the isolation and purification of this compound are critical to obtaining a product of high purity. The choice of method depends on the physical properties of the compound and the nature of any impurities present. Given its structure, the compound is expected to be a solid at room temperature with moderate polarity.

Liquid-Liquid Extraction: This is a standard workup procedure to remove water-soluble impurities and unreacted starting materials. After the reaction, the mixture is typically diluted with an organic solvent (like ethyl acetate) and washed with water, a dilute acid solution to remove excess amine, and a dilute base solution (like sodium bicarbonate) to remove unreacted 4-hydroxybenzoic acid.

Recrystallization: For solid amides, recrystallization is often the method of choice for achieving high purity. mdpi.comresearchgate.net The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the compound crystallizes out, leaving impurities behind in the solvent. Polar solvents like ethanol, acetone, or acetonitrile (B52724) are often effective for recrystallizing amides. researchgate.net

Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, flash column chromatography is a powerful purification technique. acs.org The crude mixture is loaded onto a column of stationary phase, typically silica (B1680970) gel for a moderately polar compound like this. A solvent system (eluent) of appropriate polarity is then passed through the column. Components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. For this compound, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would likely be used. mdpi.com

Specialized Techniques: For library purification in combinatorial synthesis, solid-phase extraction (SPE) cartridges or specialized resins can be used for a more rapid "catch-and-release" style of purification. nih.govbiotage.com

Table 3: Comparison of Purification Techniques

| Technique | Principle of Separation | Best For | Advantages | Disadvantages |

|---|---|---|---|---|

| Extraction | Differential solubility in immiscible liquids | Removing acidic, basic, or highly polar/nonpolar impurities | Simple, fast, large scale | Not effective for impurities with similar solubility to product |

| Recrystallization | Difference in solubility at high vs. low temperatures | Purifying solid, crystalline compounds from minor impurities researchgate.net | Can yield very pure material, scalable | Requires a suitable solvent, potential for product loss in mother liquor |

| Column Chromatography | Differential adsorption to a solid phase and solubility in a mobile phase | Separating complex mixtures or impurities with similar properties acs.org | High resolution separation, versatile | More time-consuming, requires solvents and stationary phase, can be difficult to scale up |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the unambiguous determination of the molecular structure of N-cyclopentyl-4-hydroxybenzamide in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, providing insights into the connectivity and spatial arrangement of the atoms.

Application of 1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-hydroxybenzoyl moiety and the aliphatic protons of the cyclopentyl group. The aromatic region would likely display an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group are anticipated to resonate at a different chemical shift compared to those ortho to the amide group due to their distinct electronic environments. The cyclopentyl group would show a set of multiplets for the methine proton attached to the nitrogen and the methylene (B1212753) protons.

The ¹³C NMR spectrum would complement the ¹H data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the amide group is expected to appear significantly downfield. The aromatic carbons would show four distinct signals, with the carbon bearing the hydroxyl group and the carbon attached to the amide group having characteristic chemical shifts. The cyclopentyl group would exhibit signals for its unique carbon atoms.

To definitively assign these resonances, 2D NMR experiments are indispensable. A Correlation SpectroscopY (COSY) experiment would reveal the scalar coupling network between adjacent protons, confirming the connectivity within the aromatic ring and the cyclopentyl group. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide crucial long-range (2-3 bond) correlations between protons and carbons, establishing the connectivity between the 4-hydroxybenzoyl and the N-cyclopentyl fragments, for instance, by showing a correlation from the N-H proton or the cyclopentyl methine proton to the amide carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -OH) | ~6.8 | ~115 |

| Aromatic CH (ortho to -CONH) | ~7.7 | ~129 |

| Aromatic C-OH | - | ~160 |

| Aromatic C-CONH | - | ~125 |

| Amide C=O | - | ~168 |

| Cyclopentyl CH-N | ~4.2 | ~52 |

| Cyclopentyl CH₂ | ~1.5 - 2.0 | ~24, ~33 |

| Amide NH | ~8.2 | - |

| Phenolic OH | ~9.5 | - |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Conformational Analysis via NMR Spectroscopic Data

NMR spectroscopy, particularly through the analysis of nuclear Overhauser effect (NOE) data from NOESY or ROESY experiments, can provide valuable insights into the preferred conformation of this compound in solution. The spatial proximity between the N-H proton, the cyclopentyl protons, and the aromatic protons can be determined. For instance, an NOE between the N-H proton and the cyclopentyl methine proton would confirm a trans or cis conformation about the amide bond. The rotational barrier around the C-N amide bond can also be investigated using variable temperature NMR studies.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer can provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻). This experimental mass can then be compared with the calculated theoretical mass for the proposed formula, C₁₂H₁₅NO₂, to confirm its elemental composition with a high degree of confidence.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 190.1125 | To be determined experimentally | To be determined experimentally |

| [M-H]⁻ | 188.0979 | To be determined experimentally | To be determined experimentally |

Investigation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of the protonated or deprotonated molecular ion of this compound. By inducing fragmentation and analyzing the resulting product ions, key structural features can be confirmed. A likely fragmentation pathway would involve the cleavage of the amide bond, leading to the formation of a 4-hydroxybenzoyl cation (m/z 121) and a cyclopentylamine (B150401) fragment. Another possible fragmentation is the loss of the cyclopentyl group. The fragmentation pattern of a related compound, 4-hydroxybenzamide (B152061), shows a prominent peak for the molecular ion at m/z 137 and a base peak at m/z 121, corresponding to the loss of the amino group. chemicalbook.com This suggests that the 4-hydroxybenzoyl moiety is a stable fragment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the amide group, the C=O stretch of the amide (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). The aromatic C-H and C=C stretching vibrations will also be present. The presence of hydrogen bonding, both intramolecularly and intermolecularly, can lead to broadening and shifts in the O-H and N-H stretching frequencies. nih.gov

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the non-polar bonds and the aromatic ring. The symmetric vibrations of the benzene ring are typically strong in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Phenolic O-H | Stretch | 3400-3200 (broad) | Weak |

| Amide N-H | Stretch | ~3300 | Moderate |

| Aromatic C-H | Stretch | 3100-3000 | Strong |

| Aliphatic C-H | Stretch | 2960-2850 | Moderate |

| Amide C=O | Stretch (Amide I) | ~1640 | Strong |

| Amide N-H bend | Bend (Amide II) | ~1550 | Moderate |

| Aromatic C=C | Stretch | 1600, 1500, 1450 | Strong |

Note: The predicted frequencies are estimates and can be influenced by the physical state of the sample and intermolecular interactions.

By combining the detailed information obtained from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, laying a solid foundation for further investigation of its chemical and physical properties.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Single Crystal X-ray Diffraction of this compound and Related Structures

While specific single-crystal X-ray diffraction data for this compound is not available in the provided search results, extensive analysis has been conducted on closely related structures, offering significant insight into its likely solid-state conformation. A prime example is the analysis of N-cyclopentyl-3-hydroxy-4-methoxybenzamide. bohrium.comdoaj.org

The crystal structure of this related compound was determined to be in the monoclinic crystal system with the space group Cc. doaj.org The analysis reveals that the cyclopentyl ring adopts a specific conformation and the methoxy-substituted benzene ring forms a distinct dihedral angle with the amide group. bohrium.com Such studies provide a robust model for predicting the molecular geometry of this compound.

Below is a table summarizing the crystallographic data for the closely related compound, N-cyclopentyl-3-hydroxy-4-methoxybenzamide. doaj.org

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | Cc (no. 9) |

| a (Å) | 11.6502(8) |

| b (Å) | 13.8752(8) |

| c (Å) | 7.9644(5) |

| β (°) | 106.051(2) |

| Volume (ų) | 1237.25(14) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 170 |

| Rgt(F) | 0.0427 |

| wRref(F²) | 0.1023 |

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

The solid-state architecture of benzamide (B126) derivatives is significantly influenced by hydrogen bonding, leading to the formation of complex supramolecular assemblies. nih.gov In this compound, the key functional groups capable of forming hydrogen bonds are the phenolic hydroxyl (-OH) group and the amide (-CONH-) group. These groups can act as both hydrogen bond donors and acceptors.

The analysis of related structures provides a clear picture of the expected hydrogen-bonding patterns:

O-H···O Bonds: The phenolic hydroxyl group is a potent hydrogen bond donor and can form strong interactions with the carbonyl oxygen of the amide group on an adjacent molecule. researchgate.net

N-H···O Bonds: The amide N-H group acts as a hydrogen bond donor, typically forming a strong bond with the carbonyl oxygen of a neighboring molecule. This interaction is a classic feature in the crystal structures of amides, often leading to the formation of characteristic motifs like the R²₂(8) ring via amide-amide homosynthons. researchgate.netmdpi.com

Polymorphism and Co-crystallization Studies (Methodological aspects)

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials and pharmaceutical sciences. ijsra.netresearchgate.net Different polymorphs can exhibit distinct physicochemical properties. The investigation of polymorphism for a compound like this compound would involve several key methodologies.

Screening for Polymorphs:

Slurry Crystallization: This technique involves stirring a suspension of the compound in a solvent where it has partial solubility. nih.gov Over time, the less stable forms tend to convert to a more stable polymorph.

Controlled Evaporation: Slowly evaporating a solution of the compound under various solvent and temperature conditions can yield different crystalline forms. researchgate.net

Characterization of Forms:

Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to identify polymorphs by their unique melting points and transition temperatures. When a mixture of two components that form a cocrystal is heated, an endothermic peak followed by an exothermic peak can indicate cocrystal formation. ijsra.netnih.gov

Powder X-ray Diffraction (PXRD): Each polymorphic form has a unique crystal lattice and will therefore produce a distinct powder diffraction pattern, allowing for their identification and differentiation.

Co-crystallization: This technique involves crystallizing the target molecule with a second, different molecule (a "coformer") to create a new, multicomponent crystal with modified properties. nih.gov For this compound, potential coformers could be selected to form specific hydrogen bonds with the hydroxyl or amide groups. The design and synthesis of cocrystals are often approached through methods like:

Reaction Crystallization: This method can be advantageous when dealing with components of differing solubility. ijsra.net

Liquid-Assisted Grinding: Milling the two components together with a small amount of solvent can facilitate the formation of cocrystals. ijsra.net

Characterization techniques such as Raman and solid-state NMR spectroscopy are also invaluable for confirming the formation of cocrystals and distinguishing them from simple physical mixtures or salts. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.org Molecules containing π bonds or atoms with non-bonding lone pair electrons, known as chromophores, are responsible for these absorptions. libretexts.org

The structure of this compound contains a substituted benzene ring, which is an excellent chromophore. The key electronic transitions expected for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org The conjugated π system of the benzene ring in this compound will give rise to strong absorptions in the UV region. For comparison, benzene itself has absorption peaks around 184 nm, 204 nm, and 256 nm. Substituents on the ring, such as the hydroxyl and amide groups, will shift these absorption maxima.

n → π* Transitions: These transitions involve moving an electron from a non-bonding orbital (a lone pair) to a π* anti-bonding orbital. libretexts.org The oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amide group in this compound, possess lone pairs of electrons. These transitions are typically of lower energy (occur at longer wavelengths) and have lower molar absorptivities compared to π → π* transitions. libretexts.orglibretexts.org

The specific wavelengths (λmax) of these absorptions are sensitive to the solvent environment and the electronic nature of the substituents on the aromatic ring. The conjugation between the benzene ring and the carbonyl group of the amide is expected to shift the π → π* transition to a longer wavelength compared to unsubstituted benzene, a phenomenon known as a bathochromic shift.

Computational Chemistry and Theoretical Modeling of N Cyclopentyl 4 Hydroxybenzamide

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a cornerstone of modern computational chemistry for predicting a wide array of molecular properties.

Prediction of Molecular Geometries and Electronic Structures

DFT calculations would be employed to determine the most stable three-dimensional conformation of N-cyclopentyl-4-hydroxybenzamide. This involves an optimization of the molecule's geometry to find the lowest energy state. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Furthermore, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for understanding its chemical behavior.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule. For this compound, DFT could be used to calculate:

NMR Spectra: Theoretical chemical shifts for ¹H and ¹³C atoms would be predicted and could be compared with experimental data to confirm the molecular structure.

IR Spectrum: The vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., C=O, N-H, O-H) would be calculated, providing a theoretical infrared spectrum.

UV-Vis Spectrum: The electronic transitions between molecular orbitals would be calculated to predict the wavelengths of maximum absorption in the ultraviolet-visible range.

A hypothetical data table for predicted versus experimental spectroscopic data would be structured as follows:

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | ||

| ¹³C NMR (ppm) | ||

| IR (cm⁻¹) | ||

| UV-Vis (nm) | ||

| No data is available for this compound. |

Reactivity Analysis and Reaction Pathway Modeling

DFT calculations can also be used to predict the reactivity of this compound. This involves analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals indicate where the molecule is most likely to act as an electron donor or acceptor. Reactivity descriptors such as electronegativity, hardness, and softness can be derived from these orbital energies. Additionally, DFT can be used to model the energy profiles of potential chemical reactions, identifying transition states and activation energies for various reaction pathways.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities with Preclinical Targets

In a molecular docking study, the this compound molecule would be placed into the binding site of a target protein. The simulation would then explore various conformations and orientations of the ligand to find the one with the most favorable binding energy. This would predict the most likely binding mode and provide an estimate of the binding affinity, often expressed as a docking score or a predicted binding free energy.

Characterization of Interaction Sites and Key Residues

Once a preferred binding pose is identified, the specific interactions between this compound and the amino acid residues of the target protein can be analyzed in detail. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent or selective molecules in the future.

A hypothetical data table summarizing such interactions might look like this:

| Interaction Type | Interacting Ligand Atom | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | |||

| Hydrophobic | |||

| Electrostatic | |||

| No data is available for this compound. |

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of conformational changes and binding events at an atomic level.

Ligand Flexibility and Solvent Effects

The flexibility of a ligand like this compound is crucial for its ability to adapt its shape to bind to a biological target. The cyclopentyl group, in particular, can adopt various puckered conformations, and the amide bond can exhibit rotational flexibility. MD simulations can map the conformational landscape of the molecule, identifying low-energy, stable conformations.

Solvent plays a critical role in molecular conformation and interactions. Explicit solvent models in MD simulations surround the ligand with water molecules (or other solvents), providing a realistic environment. rsc.org The interactions with solvent molecules, such as hydrogen bonding between the hydroxyl and amide groups of this compound and water, significantly influence its conformational preferences. rsc.org For example, in polar solvents, the molecule might adopt a more extended conformation to maximize solvent interactions, whereas in a non-polar environment, it might fold to create intramolecular hydrogen bonds. rsc.org

A typical MD simulation setup to study ligand flexibility and solvent effects would involve the parameters outlined in the table below.

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | Represents water molecules in the simulation box. |

| Ensemble | NVT, NPT | Maintains constant Number of particles, Volume, and Temperature (NVT) or constant Number of particles, Pressure, and Temperature (NPT). |

| Simulation Time | 100-1000 ns | Duration of the simulation to ensure adequate sampling of conformational space. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

This table illustrates typical parameters for an MD simulation to study the conformational dynamics of this compound in a solvent.

The results of such simulations would provide trajectories of atomic positions over time, from which properties like root-mean-square deviation (RMSD) and radius of gyration can be calculated to quantify conformational changes.

Protein-Ligand Complex Stability and Dynamics

When a ligand binds to a protein, the stability of the resulting complex is paramount for its biological function. MD simulations are instrumental in assessing this stability and observing the dynamics of the interaction. researchgate.netnih.gov By simulating the this compound molecule docked into the binding site of a target protein, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.gov

The stability of the protein-ligand complex is often evaluated by monitoring the RMSD of the ligand with respect to its initial docked position and the RMSD of the protein backbone. A stable complex will exhibit relatively small fluctuations in these values over the course of the simulation. researchgate.net Furthermore, analysis of the simulation can reveal the specific amino acid residues that are crucial for maintaining the binding of this compound.

The binding free energy of the complex can also be estimated from MD simulation trajectories using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This provides a quantitative measure of the binding affinity.

| Interaction Type | Key Moieties on this compound | Potential Interacting Protein Residues |

| Hydrogen Bond Donor | Phenolic hydroxyl group, Amide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Phenolic oxygen | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Cyclopentyl ring, Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

This table outlines the potential key interactions between this compound and a protein binding site that would be analyzed in an MD simulation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net

Development of Predictive Models for Biological Activity

To develop a QSAR model for this compound and its analogs, a dataset of compounds with experimentally measured biological activities (e.g., inhibitory concentrations, IC50) is required. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build an equation that correlates the descriptors with the biological activity. researchgate.netnih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules.

Identification of Structural Descriptors Influencing Properties

QSPR models are developed in a similar manner to QSAR models, but they predict physicochemical properties such as boiling point, solubility, or partition coefficient. researchgate.netnih.gov By analyzing the contribution of different molecular descriptors to the QSPR model, it is possible to identify the structural features of this compound that have the most significant influence on a particular property. nih.gov

For instance, a QSPR study might reveal that the topological polar surface area (TPSA), a descriptor related to the polar atoms in a molecule, is strongly correlated with the aqueous solubility of this compound and its derivatives. This would suggest that modifying the polar groups could be a strategy to tune its solubility.

| Descriptor Type | Example Descriptors for this compound | Property Influenced |

| Topological | Molecular Weight, Wiener Index, Zagreb Index | Size, Shape, Boiling Point |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Reactivity, Polarity, Hydrogen Bonding Capacity |

| Hydrophobic | LogP (octanol-water partition coefficient) | Solubility, Permeability |

| 3D Descriptors | Molecular Surface Area, Molecular Volume, TPSA | Solubility, Binding Affinity |

This table provides examples of molecular descriptors that would be calculated for this compound in a QSAR/QSPR study and the properties they typically influence.

Computational Approaches in Synthetic Route Discovery and Optimization

Computational tools are also becoming increasingly valuable in the planning and optimization of synthetic chemical routes. For a molecule like this compound, which is typically synthesized by the amidation of 4-hydroxybenzoic acid with cyclopentylamine (B150401), computational methods can help in several ways.

Retrosynthetic analysis software can propose potential synthetic pathways by breaking down the target molecule into simpler, commercially available precursors. Furthermore, quantum mechanical calculations can be used to model the reaction mechanisms, predict reaction energies, and identify potential transition states and byproducts. This information can help chemists to select the most efficient reaction conditions, such as the choice of solvent, catalyst, and temperature, thereby improving reaction yields and reducing waste. For example, computational models could predict the optimal coupling agent for the amide bond formation, leading to a more efficient and sustainable synthesis.

Preclinical Biological and Pharmacological Investigations of N Cyclopentyl 4 Hydroxybenzamide

Enzyme Inhibition Studies

The potential for N-cyclopentyl-4-hydroxybenzamide and its analogs to act as enzyme inhibitors has been a key area of preclinical research, with a focus on enzymes implicated in cancer and inflammation.

Target Identification and Validation (e.g., Histone Deacetylases (HDACs), N-acylethanolamine-hydrolyzing acid amidase (NAAA), Kinases)

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. nih.gov Their dysregulation is a hallmark of many cancers, making them a validated target for anticancer drug development. nih.gov N-hydroxybenzamides, a class to which this compound is structurally related, are a well-established group of HDAC inhibitors. nih.govnih.gov The hydroxamic acid moiety is a key feature for many HDAC inhibitors, as it chelates the zinc ion in the enzyme's active site. nih.gov The discovery of N-hydroxybenzamides with a 2-naphthylcarbonyl group and a 1,4-biphenylcarbonyl group as potent HDAC inhibitors has spurred further investigation into this chemical class. nih.gov

N-acylethanolamine-hydrolyzing acid amidase (NAAA): NAAA is a cysteine amidase that specifically hydrolyzes N-palmitoylethanolamine (PEA), an endogenous lipid with anti-inflammatory and analgesic properties. nih.govpatsnap.com Inhibition of NAAA leads to increased levels of PEA, making NAAA a therapeutic target for inflammatory conditions. nih.govpatsnap.com Structural analogs of PEA, including esters of palmitic acid with cyclic alcohols, have been investigated as NAAA inhibitors. Notably, cyclopentyl hexadecanoate (B85987), which shares the cyclopentyl group with the target compound, has been identified as a competitive inhibitor of human NAAA. nih.gov

Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a common driver of cancer. Consequently, kinase inhibitors are a major class of targeted cancer therapies. While direct evidence for this compound as a kinase inhibitor is not prominent, the broader benzamide (B126) scaffold has been incorporated into molecules targeting various kinases. For instance, a compound with a cyclopentyl group, N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide, was discovered as a potent inhibitor of cyclin-dependent kinases 4 and 9 (CDK4/9). nih.gov Furthermore, ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides have been explored for their kinase inhibitory profiles, showing effects on members of the Src family of kinases (SFK). researchgate.net

In Vitro Enzymatic Assay Development and Mechanistic Analysis

The evaluation of enzyme inhibitors relies on the development of robust in vitro enzymatic assays. For NAAA, assays are typically conducted using cell-free preparations, such as lung homogenates or membranes from cells overexpressing the enzyme, to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50). nih.gov Kinetic analyses are then performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or reversible). For instance, cyclopentyl hexadecanoate was identified as a competitive inhibitor of NAAA with an IC50 of 10 μM. nih.gov

For HDAC inhibitors, assays often utilize nuclear extracts from cancer cell lines (e.g., HeLa cells) or recombinant human HDAC isoforms to determine inhibitory activity. nih.gov The mechanism of N-hydroxybenzamide-based inhibitors generally involves the chelation of the active site zinc ion by the hydroxamic acid group. nih.gov

Receptor Binding and Modulation Studies (e.g., Muscarinic Receptors, Serotonin (B10506) Receptors)

Substituted benzamides have been extensively studied for their interactions with various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin receptors.

Serotonin Receptors: Serotonin (5-HT) receptors are another important target for substituted benzamides. For example, some benzamide antipsychotics exhibit polypharmacy, with the R-enantiomer showing a preference for the 5-HT7 receptor. nih.gov The modulation of serotonin receptors can influence the release of other neurotransmitters like acetylcholine (B1216132) and dopamine. nih.gov

Cellular Mechanistic Studies in Research Models

The ultimate therapeutic potential of a compound is determined by its effects in cellular and in vivo models. Studies on related benzamide compounds have shed light on their potential cellular mechanisms of action.

Investigation of Apoptosis Induction and Cell Cycle Modulation

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several N-substituted benzamides have been shown to induce apoptosis in cancer cell lines. For example, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide was found to induce apoptosis in prostate cancer cells. nih.gov Similarly, novel 4-oxoquinazoline-based N-hydroxypropenamides, which are structurally related to N-hydroxybenzamides, have been shown to strongly induce both early and late apoptosis in colon cancer cells. nih.gov

Cell Cycle Modulation: The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of the cell cycle is a common mechanism of action for anticancer drugs. Substituted benzamides have been shown to induce cell cycle arrest. For instance, novel N-(piperidine-4-yl)benzamide derivatives were found to cause cell cycle arrest in liver cancer cells. nih.gov A natural compound, Neobractatin, was also found to induce both G1/S and G2/M phase cell cycle arrest. drughunter.com A cyclopentyl-containing compound that inhibits CDK4/9 and HDAC1 was shown to induce G2/M arrest at high concentrations and G0/G1 arrest at low concentrations. nih.gov

Signaling Pathway Analysis and Gene Expression Modulation

The cellular effects of compounds like this compound are ultimately mediated by their impact on intracellular signaling pathways and the subsequent modulation of gene expression.

HDAC inhibitors, for example, can lead to the re-expression of silenced tumor suppressor genes. N-(piperidine-4-yl)benzamide derivatives have been shown to inhibit the expression of cyclin B1 and enhance the expression of p21, p53, and Rb, key proteins in cell cycle regulation. nih.gov This suggests an induction of cell cycle arrest through a p53/p21-dependent pathway. nih.gov The activation of the DNA damage response pathway, as indicated by the upregulation of GADD45α, has also been implicated in the cell cycle arrest induced by some compounds. drughunter.com Furthermore, the modulation of the CXCL1-8 genomic locus, which is critical in the inflammatory response, highlights the potential for targeted gene expression modulation.

Data Tables

Table 1: Inhibitory Activity of this compound Analogs on Enzymes

| Compound | Target Enzyme | IC50 | Mechanism of Inhibition | Source |

| Cyclopentyl hexadecanoate | Human NAAA | 10 μM | Competitive | nih.gov |

| N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide | CDK4 | 8.8 nM | Not specified | nih.gov |

| N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide | CDK9 | 12 nM | Not specified | nih.gov |

| N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide | HDAC1 | 2.2 nM | Not specified | nih.gov |

Table 2: Cellular Effects of this compound Analogs

| Compound/Analog Class | Cell Line | Effect | Source |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Prostate cancer cells | Apoptosis induction | nih.gov |

| Novel 4-oxoquinazoline-based N-hydroxypropenamides | Colon cancer cells (SW620) | Apoptosis induction, G2/M phase arrest | nih.gov |

| Novel N-(piperidine-4-yl)benzamide derivatives | Liver cancer cells (HepG2) | Cell cycle arrest | nih.gov |

| N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide | Cancer cell lines | Apoptosis induction, G2/M and G0/G1 arrest | nih.gov |

Antimicrobial and Antiviral Activity Assessments in Preclinical Models

No preclinical studies detailing the antimicrobial or antiviral activity of this compound could be identified.

Anti-inflammatory and Immunomodulatory Research in Preclinical Models

There is no available research on the anti-inflammatory or immunomodulatory effects of this compound in preclinical models.

Antioxidant and Free Radical Scavenging Activity Studies

No studies concerning the antioxidant or free radical scavenging properties of this compound have been found in the scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Design and Synthesis for SAR Elucidation

The systematic design and synthesis of analogs of N-cyclopentyl-4-hydroxybenzamide are fundamental to elucidating its SAR. This process involves the methodical modification of the core structure to understand how each component contributes to its biological effect.

A common approach begins with the synthesis of a library of related compounds where specific parts of the this compound molecule are altered. For instance, the cyclopentyl ring might be replaced with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or acyclic alkyl groups to probe the impact of ring size and lipophilicity on activity. Similarly, the position of the hydroxyl group on the benzamide (B126) ring could be moved, or it could be replaced with other substituents like methoxy (B1213986) or halogen groups to investigate the electronic and steric effects.

The synthesis of these analogs often employs standard amide bond formation reactions. For example, 4-hydroxybenzoic acid or a protected version thereof can be coupled with cyclopentylamine (B150401) using a suitable coupling agent. To create diversity, a variety of substituted benzoic acids and cyclic amines would be used as starting materials. This systematic approach allows researchers to build a comprehensive picture of the SAR, guiding the design of more potent and selective compounds. The design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine (B1666218) transporter-1 serve as an example of such a systematic approach in a related series of benzamide compounds. researchgate.net

Identification of Critical Structural Features for Modulating Activity

Through systematic SAR studies, critical structural features of this compound necessary for its biological activity can be identified. For many biologically active benzamides, the amide bond itself is a key feature, acting as a rigidifying element and a hydrogen bond donor/acceptor.

The 4-hydroxy group on the benzamide ring is likely a critical feature, potentially forming key hydrogen bond interactions with the biological target. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which is a common feature in many pharmacologically active molecules.

Below is an illustrative table of potential critical structural features and their hypothetical importance for the activity of this compound, based on general principles of medicinal chemistry.

| Structural Feature | Potential Role in Activity | Hypothetical Impact of Modification |

| 4-Hydroxyl Group | Hydrogen bond donor/acceptor | Removal or substitution could lead to a significant loss of activity. |

| Amide Linkage | Hydrogen bond donor/acceptor, structural rigidity | Isosteric replacement may alter binding mode and activity. |

| Cyclopentyl Group | Hydrophobic interactions, van der Waals forces | Altering ring size or introducing substituents could affect binding affinity and selectivity. |

| Benzene (B151609) Ring | Aromatic interactions (e.g., π-π stacking) | Saturation or substitution could disrupt key binding interactions. |

Influence of Cyclopentyl and Hydroxybenzamide Moieties on Activity Profile

The cyclopentyl moiety primarily contributes to the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. A more lipophilic compound may exhibit better membrane permeability but could also be more susceptible to metabolic breakdown and have lower aqueous solubility. The conformational flexibility of the cyclopentyl ring, while limited, can also allow for an optimal fit within the binding site of a target protein. In studies of muraymycin analogs, a lipophilic side chain was found to be important for MraY inhibition and antibacterial efficacy. nih.gov

The 4-hydroxybenzamide (B152061) moiety is often a key pharmacophoric element. The phenolic hydroxyl group and the amide group can participate in crucial hydrogen bonding interactions with the target protein, anchoring the molecule in the binding site. The crystal structure of 4-hydroxybenzamide reveals intermolecular O-H···O and N-H···O hydrogen bonds, highlighting the potential for such interactions. researchgate.net The electronic properties of the aromatic ring can also contribute to binding through π-π stacking or other non-covalent interactions.

Impact of Substituent Effects on Biological Efficacy and Selectivity

The introduction of various substituents on either the cyclopentyl ring or the benzamide ring can have a profound impact on the biological efficacy and selectivity of this compound. These effects can be electronic or steric in nature.

For example, adding electron-withdrawing groups to the benzamide ring could alter the acidity of the phenolic hydroxyl group, potentially affecting its hydrogen bonding capability. Conversely, electron-donating groups could enhance certain interactions. The position of these substituents is also critical, as steric hindrance can prevent the molecule from adopting the correct conformation for binding. In a study of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the effects of aromatic and amine substituents on lipophilicity were investigated to understand their impact on dopamine (B1211576) D-2 receptor antagonism. nih.gov

The following table illustrates the potential impact of different substituents on the biological profile of this compound, based on general SAR principles.

| Position of Substitution | Type of Substituent | Potential Effect on Efficacy | Potential Effect on Selectivity |

| Benzamide Ring (ortho to OH) | Small alkyl (e.g., -CH3) | May increase lipophilicity, potentially improving cell permeability. | Could introduce steric hindrance, potentially increasing selectivity for a specific target. |

| Benzamide Ring (meta to OH) | Electron-withdrawing (e.g., -Cl, -F) | May alter pKa of the hydroxyl group, potentially modulating binding affinity. | May influence interactions with specific residues in the binding pocket, enhancing selectivity. |

| Cyclopentyl Ring | Hydroxyl (-OH) | Could increase hydrophilicity, potentially altering the ADME profile. | May introduce a new hydrogen bonding opportunity, possibly improving selectivity. |

| Cyclopentyl Ring | Methyl (-CH3) | Could increase lipophilicity and introduce steric bulk. | May improve fit in a hydrophobic pocket, potentially increasing both efficacy and selectivity. |

Metabolic Stability Studies (in vitro, preclinical models) and Their SAR Implications

Metabolic stability is a critical parameter in drug development, and in vitro studies using preclinical models are essential for predicting the in vivo fate of a compound like this compound. These studies often utilize liver microsomes, S9 fractions, or hepatocytes from various species, including humans, to identify potential metabolic pathways. researchgate.net

The this compound structure presents several potential sites for metabolism. The aromatic ring can undergo hydroxylation, and the phenolic hydroxyl group can be subject to glucuronidation or sulfation. The cyclopentyl ring is also a likely site for aliphatic hydroxylation. The amide bond could potentially be hydrolyzed, although amides are generally more stable than esters.

Understanding the metabolic fate of this compound has significant SAR implications. If a particular metabolite is found to be inactive or to have an undesirable activity profile, the parent compound can be modified to block that metabolic pathway. For example, if hydroxylation of the cyclopentyl ring is a major route of inactivation, introducing a substituent at that position, such as a fluorine atom, could block the metabolism and improve the compound's half-life. Modifications to improve metabolic stability while retaining desired activity have been explored for other compounds. nih.gov

The table below outlines potential metabolic pathways for this compound and their implications for SAR.

| Metabolic Pathway | Potential Metabolite | SAR Implication |

| Aromatic Hydroxylation | Di-hydroxylated benzamide derivative | May alter binding affinity and can be a prelude to further conjugation. |

| O-Glucuronidation | 4-O-glucuronide conjugate | Increased polarity, facilitating excretion. The parent compound's efficacy may be dependent on avoiding rapid conjugation. |

| Aliphatic Hydroxylation | Hydroxylated cyclopentyl derivative | Can create a more polar metabolite, potentially with reduced activity and increased clearance. |

| Amide Hydrolysis | 4-hydroxybenzoic acid and cyclopentylamine | Generally a minor pathway for stable amides, but if it occurs, it would lead to loss of activity. |

Analytical Method Development and Validation for N Cyclopentyl 4 Hydroxybenzamide

Development of Chromatographic Methods for Purity and Quantification

Chromatographic techniques are paramount for separating and quantifying N-cyclopentyl-4-hydroxybenzamide from potential impurities and degradation products. The development of these methods focuses on achieving optimal resolution, sensitivity, and efficiency.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity and quantification analysis of this compound. The optimization of an HPLC method involves a systematic investigation of several critical parameters to achieve the desired chromatographic performance.

The selection of the stationary phase is a crucial first step. A C18 column is often a suitable initial choice for a compound like this compound due to its non-polar nature, allowing for effective separation based on hydrophobicity. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent, is then meticulously adjusted. The organic solvent, typically acetonitrile (B52724) or methanol, influences the retention time and resolution of the analyte. The pH of the aqueous buffer is another critical factor, as it can affect the ionization state of the analyte and, consequently, its retention behavior. For this compound, which possesses a phenolic hydroxyl group, maintaining the pH below its pKa is essential to ensure it remains in its neutral form, leading to better retention and peak shape on a reversed-phase column.

The flow rate of the mobile phase and the column temperature are also optimized to enhance separation efficiency and reduce analysis time. A typical flow rate for analytical HPLC is around 1.0 mL/min. The detection wavelength is selected based on the UV-Vis spectrum of this compound, ensuring maximum absorbance and, therefore, maximum sensitivity.

A hypothetical optimized HPLC method for this compound might be summarized as follows:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

While HPLC is often the preferred method for non-volatile compounds, Gas Chromatography (GC) can be a viable alternative, particularly if the analyte is volatile or can be made volatile through derivatization. For this compound, direct analysis by GC may be challenging due to its relatively low volatility and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal degradation in the injector or column.

To overcome these limitations, a derivatization step is often employed. The hydroxyl group can be converted to a less polar and more volatile silyl ether by reacting it with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. The choice of the GC column is also critical, with a non-polar or medium-polarity column being suitable for the separation of the derivatized analyte.

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both qualitative and quantitative analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high selectivity and sensitivity, allowing for the unambiguous identification and quantification of this compound, even in complex matrices.

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the analyte is ionized and its mass-to-charge ratio is determined. This provides structural information and allows for highly selective detection. Similarly, in GC-MS, the separated components from the GC column are analyzed by the mass spectrometer. These coupled techniques are particularly valuable for impurity profiling and stability studies, where the identification of unknown degradation products is required.

Spectrophotometric Methodologies for Quantitative Analysis

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantitative analysis of this compound in bulk drug or simple formulations. This method is based on the principle that the analyte absorbs light at a specific wavelength. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve. The wavelength of maximum absorbance (λmax) for this compound would first be determined by scanning a solution of the compound across a range of UV-Vis wavelengths.

Method Validation Parameters According to Academic and Regulatory Guidelines

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a requirement of regulatory bodies such as the International Council for Harmonisation (ICH) and is essential for ensuring the reliability of analytical data. lcms.czshimadzu.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govchemicalbook.com Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. thermofisher.com

For a chromatographic method, specificity is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks. This can be achieved by analyzing a placebo formulation, a sample containing known impurities, and a sample that has been subjected to stress conditions (e.g., heat, light, acid, base, and oxidation) to induce degradation. The peak purity of the analyte can be assessed using a photodiode array (PDA) detector.

In spectrophotometric methods, specificity is evaluated by comparing the spectra of the analyte in the sample solution with that of a standard solution to check for any interference from excipients.

The validation of analytical methods for this compound must be a comprehensive process that establishes the reliability and suitability of the chosen techniques for their intended applications in quality control and research.

Accuracy and Precision Evaluation

Accuracy, in the context of analytical chemistry, denotes the closeness of a measured value to a standard or known true value. Precision refers to the closeness of two or more measurements to each other. For this compound, this would involve preparing samples with known concentrations of the compound and analyzing them. The accuracy would be expressed as the percent recovery, while precision would be demonstrated by the relative standard deviation (RSD) of repeated measurements. Without experimental data, a specific accuracy and precision evaluation for this compound cannot be detailed.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. juniperpublishers.com These values are crucial for determining the sensitivity of an analytical method. Typically, LOD and LOQ are calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com For this compound, this would require the analysis of blank samples and samples with very low concentrations of the compound to establish these limits.

Linearity and Range Studies

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity. A linearity study for this compound would involve preparing a series of standards at different concentrations and plotting the analytical response against the concentration. The resulting calibration curve would be evaluated for its correlation coefficient (r²) to demonstrate linearity.

Robustness and Ruggedness Testing

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmaguideline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments. chromatographyonline.com For an analytical method for this compound, robustness testing might involve intentionally varying parameters like mobile phase composition, pH, or column temperature to assess the impact on the results. Ruggedness would be evaluated by having different analysts in different labs perform the analysis.

Bioanalytical Methodologies for Preclinical Sample Analysis

Bioanalytical methods are used to quantify a compound in biological matrices such as plasma, urine, or tissue. For preclinical studies involving this compound, a validated bioanalytical method would be essential. This would involve developing an extraction procedure to isolate the compound from the biological matrix, followed by analysis using a sensitive and selective technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The validation of such a method would encompass all the parameters mentioned above (accuracy, precision, LOD/LOQ, linearity, and robustness) to ensure reliable data from preclinical samples.

Stability, Degradation Pathways, and Environmental Fate Studies

Forced Degradation Studies of N-cyclopentyl-4-hydroxybenzamide

Detailed forced degradation studies on this compound have not been identified in the public domain. Such studies would typically involve the following conditions:

Hydrolytic Degradation (Acidic, Basic)

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction would likely yield 4-hydroxybenzoic acid and cyclopentylamine (B150401) as the primary degradation products. The rate of hydrolysis would be dependent on the pH and temperature of the solution. However, without experimental data, the specific kinetics and conditions leading to significant degradation are unknown.

Oxidative Degradation

The susceptibility of this compound to oxidative stress, typically induced by reagents such as hydrogen peroxide, is not documented. The phenolic hydroxyl group and the secondary amine are potential sites for oxidation, which could lead to a variety of degradation products.

Photolytic Degradation

Photostability testing exposes a compound to light sources to determine its sensitivity to photodegradation. The aromatic ring and the carbonyl group in this compound could absorb UV radiation, potentially leading to photochemical reactions and degradation. The extent of degradation would depend on the wavelength and intensity of the light, as well as the presence of photosensitizers. No specific photolytic degradation studies for this compound have been found.

Thermal Degradation

Thermal degradation studies assess the stability of a compound at elevated temperatures. While general principles suggest that high temperatures could lead to the breakdown of this compound, specific data on its thermal lability, degradation products, and decomposition temperature are not available.

Identification and Characterization of Degradation Products

As no forced degradation studies have been published, there is no corresponding data on the identification and characterization of the degradation products of this compound. The characterization of degradants is a critical step that typically involves advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their chemical structures.

Elucidation of Degradation Mechanisms and Pathways

The elucidation of degradation mechanisms and pathways provides a detailed understanding of how a molecule breaks down under various stress conditions. This knowledge is essential for predicting the stability of a compound and for the rational design of stable formulations. In the absence of experimental degradation data for this compound, its degradation pathways remain speculative and have not been established.

No Publicly Available Research Data Found for this compound

A comprehensive search for scientific literature and research data concerning the chemical compound this compound has yielded no specific information regarding its stability, degradation pathways, or environmental fate. Despite targeted inquiries into its intrinsic stability, preclinical metabolite identification, and potential for photodegradation and biodegradation, no publicly accessible studies or research findings were identified.

This absence of data prevents the creation of a detailed, evidence-based article as outlined in the user's request. The required sections on intrinsic stability assessments, metabolite characterization, and environmental fate studies necessitate specific experimental results that are not available in the public domain.

General principles of chemical stability and environmental degradation of similar benzamide (B126) structures could be hypothesized, but such speculation would not meet the required standard of being based on "detailed research findings" and "scientifically accurate content" for this compound itself.

Therefore, the requested article focusing on the stability, degradation, and environmental fate of this compound cannot be generated at this time due to the lack of foundational research data.

Advanced Research Applications and Future Perspectives of N Cyclopentyl 4 Hydroxybenzamide

Role as a Chemical Building Block for Complex Molecular Architectures

N-cyclopentyl-4-hydroxybenzamide possesses a versatile molecular framework that makes it a promising, though currently underexplored, chemical building block for the synthesis of more complex molecular architectures. The reactivity of this compound is centered around three key functional groups: the secondary amide, the phenolic hydroxyl group, and the cyclopentyl moiety. Each of these offers distinct opportunities for chemical modification and incorporation into larger molecular structures.

The secondary amide linkage provides a site for various chemical transformations. The nitrogen-hydrogen bond can be deprotonated to form an amidate anion, which can then participate in N-alkylation or N-arylation reactions. This allows for the introduction of a wide array of substituents, effectively diversifying the molecular structure. Furthermore, the amide bond itself, while generally stable, can be cleaved under harsh acidic or basic conditions, a property that could be exploited in certain synthetic strategies.

The phenolic hydroxyl group is another key reactive site. It can undergo O-alkylation or O-acylation to introduce new functional groups or to protect the hydroxyl group during other synthetic steps. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions. This allows for the introduction of additional substituents onto the benzene (B151609) ring, further expanding the molecular complexity.

The combination of these functional groups in a single, relatively simple molecule makes this compound a potentially valuable starting material for the synthesis of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Type |

| Secondary Amide (N-H) | N-Alkylation, N-Arylation | N-substituted benzamides |

| Phenolic Hydroxyl (O-H) | O-Alkylation, O-Acylation | Ethers, Esters |

| Aromatic Ring | Electrophilic Substitution | Substituted aromatic compounds |

Exploration in Materials Science and Supramolecular Chemistry

The field of materials science and supramolecular chemistry focuses on the design and synthesis of materials with specific functions based on the controlled arrangement of molecules through non-covalent interactions. This compound possesses key structural features that make it an interesting candidate for exploration in these areas, primarily due to its capacity for forming strong and directional hydrogen bonds.

The presence of both a hydrogen bond donor (the N-H of the amide and the O-H of the phenol) and two hydrogen bond acceptor sites (the carbonyl oxygen of the amide and the oxygen of the phenol) allows for the formation of intricate hydrogen-bonding networks. These interactions can lead to the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. This process of self-assembly is a cornerstone of supramolecular chemistry and is crucial for the bottom-up fabrication of novel materials.

A study on the related compound, 4-hydroxybenzamide (B152061), has demonstrated its ability to form cocrystals with other molecules through hydrogen bonding. mdpi.com This suggests that this compound could similarly be utilized in crystal engineering to create new solid-state materials with tailored properties, such as altered solubility, stability, or melting point. The cyclopentyl group would likely play a significant role in the packing of the molecules in the crystal lattice, potentially leading to unique and predictable crystalline structures.

The ability of this compound to participate in hydrogen bonding could also be exploited in the design of liquid crystals and gels. By carefully designing the molecular structure, it may be possible to create materials that exhibit long-range orientational order (liquid crystals) or that can immobilize solvents to form gels. These materials have a wide range of applications, from display technologies to drug delivery systems.

Development as a Research Probe for Biological Systems

Research probes are essential tools in chemical biology for the study of biological processes in living systems. These molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, and to report on their presence or activity. The benzamide (B126) and phenol moieties are common pharmacophores found in many biologically active molecules, suggesting that this compound could serve as a scaffold for the development of novel research probes.